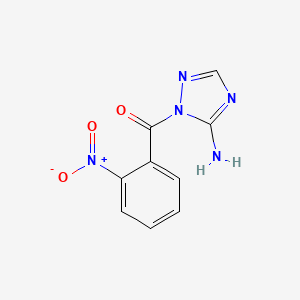
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a triazole ring, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone typically involves the reaction of 5-amino-1H-1,2,4-triazole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
(5-Amino-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
(5-Amino-1H-1,2,4-triazol-1-yl)(2-methylphenyl)methanone: Contains a methylphenyl group instead of a nitrophenyl group.
Uniqueness
(5-Amino-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone is unique due to the presence of both an amino group and a nitrophenyl group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
特性
CAS番号 |
104035-16-7 |
|---|---|
分子式 |
C9H7N5O3 |
分子量 |
233.18 g/mol |
IUPAC名 |
(5-amino-1,2,4-triazol-1-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C9H7N5O3/c10-9-11-5-12-13(9)8(15)6-3-1-2-4-7(6)14(16)17/h1-5H,(H2,10,11,12) |
InChIキー |
DWRHNGPRYYMELX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC=N2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


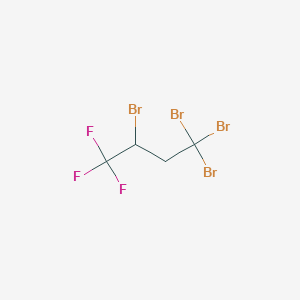
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
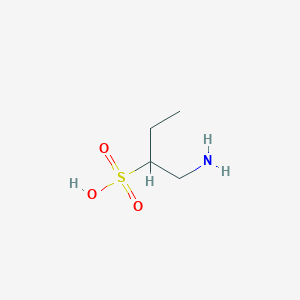
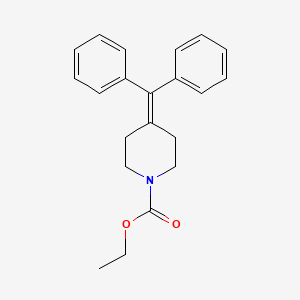
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
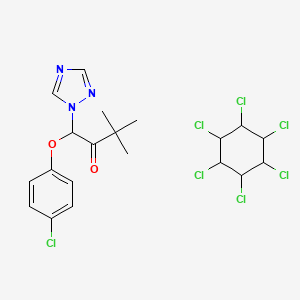
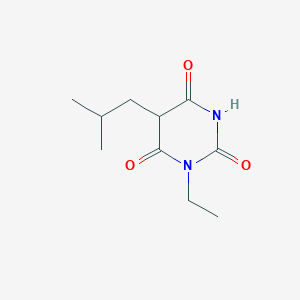
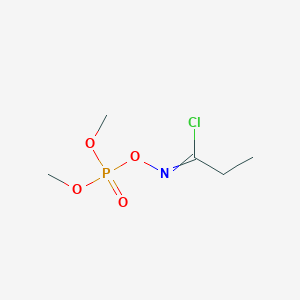
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
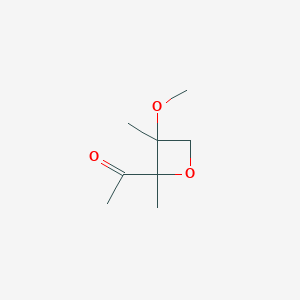
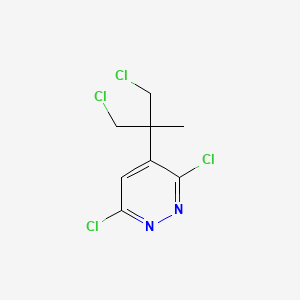

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
